tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is an organic compound commonly used in organic synthesis, particularly in the protection of amine groups. The compound features a tert-butyl group and a tert-butoxycarbonyl (Boc) group, which are often employed to protect functional groups during chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate typically involves the reaction of tert-butyl 2-aminohex-5-enoate with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .
Chemical Reactions Analysis
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis and other organic transformations.
Common reagents used in these reactions include strong acids like TFA and bases like DMAP . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine under basic conditions, forming a stable carbamate that can withstand various reaction conditions . The protected amine can then undergo further chemical transformations without interference from the amine group. Deprotection is achieved by treating the compound with strong acids, which cleave the Boc group and release the free amine .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate include:
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
Phenylmethoxycarbonyl (Cbz) protected amines: These compounds use a different protecting group that is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.
Methoxycarbonyl derivatives: These are less stable compared to Boc-protected compounds due to the less substituted alkyl group.
The uniqueness of this compound lies in the stability of the Boc group, which makes it a preferred choice for protecting amines in various chemical reactions .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-8-9-10-11(12(17)19-14(2,3)4)16-13(18)20-15(5,6)7/h8,11H,1,9-10H2,2-7H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCCYDLUFISNCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC=C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443841 |
Source
|
Record name | tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151294-93-8 |
Source
|
Record name | tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.